molecular formula C10H19NO2 B13622859 Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate CAS No. 752965-90-5

Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

Cat. No.: B13622859
CAS No.: 752965-90-5
M. Wt: 185.26 g/mol
InChI Key: IBLCWGFLGHPIGR-UHFFFAOYSA-N
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Description

Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H19NO2 It is a cyclohexane derivative with an amino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate typically involves the reaction of 4,4-dimethylcyclohexanone with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate
  • Methyl 1-amino-2,2-dimethylcyclohexane-1-carboxylate
  • Methyl 1-amino-4,4-dimethylcyclopentane-1-carboxylate

Uniqueness

Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2)4-6-10(11,7-5-9)8(12)13-3/h4-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLCWGFLGHPIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(C(=O)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501232192
Record name Methyl 1-amino-4,4-dimethylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752965-90-5
Record name Methyl 1-amino-4,4-dimethylcyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=752965-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-amino-4,4-dimethylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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